n-Cyclohexyl-1-hydroxy-2-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Cyclohexyl-1-hydroxy-2-naphthamide is an organic compound with the molecular formula C17H19NO2 and a molecular weight of 269.34 g/mol It is a derivative of naphthamide, characterized by the presence of a cyclohexyl group and a hydroxyl group attached to the naphthalene ring
Preparation Methods
The synthesis of n-Cyclohexyl-1-hydroxy-2-naphthamide typically involves the reaction of 1-hydroxy-2-naphthoic acid with cyclohexylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
n-Cyclohexyl-1-hydroxy-2-naphthamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of n-Cyclohexyl-1-hydroxy-2-naphthamide involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of monoamine oxidase (MAO) and cholinesterase (ChE) enzymes. The compound binds to the active sites of these enzymes, preventing the breakdown of neurotransmitters and thereby exerting its effects. Molecular docking studies have provided insights into the binding interactions and the competitive and reversible nature of the inhibition .
Comparison with Similar Compounds
n-Cyclohexyl-1-hydroxy-2-naphthamide can be compared with other naphthamide derivatives, such as:
n-Cyclohexyl-1-naphthamide: Lacks the hydroxyl group, which may affect its reactivity and biological activity.
1-Hydroxy-2-naphthamide: Lacks the cyclohexyl group, which may influence its solubility and interaction with biological targets
Properties
CAS No. |
35310-88-4 |
---|---|
Molecular Formula |
C17H19NO2 |
Molecular Weight |
269.34 g/mol |
IUPAC Name |
N-cyclohexyl-1-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C17H19NO2/c19-16-14-9-5-4-6-12(14)10-11-15(16)17(20)18-13-7-2-1-3-8-13/h4-6,9-11,13,19H,1-3,7-8H2,(H,18,20) |
InChI Key |
DXYBSFJXFWUIMK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=C(C3=CC=CC=C3C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.